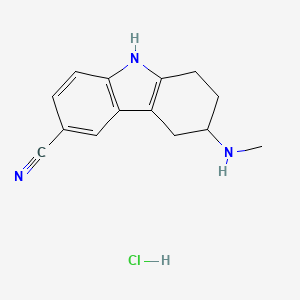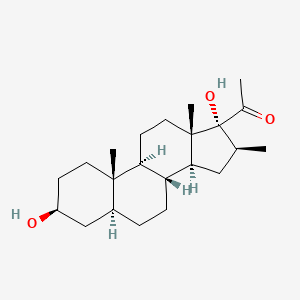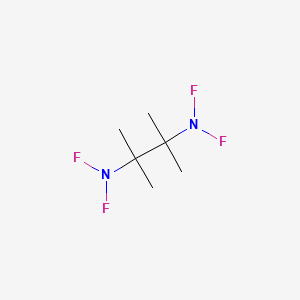![molecular formula C22H26N2O8S B15292178 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid, also known as Apremilast Benzoic Acid, is a synthetic compound with significant applications in medicinal chemistry. It is primarily known for its role as an active pharmaceutical ingredient in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzoic acid core: This involves the acetylation of aniline derivatives followed by nitration and reduction to form the amino benzoic acid.
Introduction of the ethoxy and methoxy groups: These groups are introduced through etherification reactions.
Formation of the sulfonyl ethyl group: This step involves the sulfonylation of an appropriate ethyl derivative.
Coupling reactions: The final steps involve coupling the various intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry for drug development.
科学的研究の応用
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is an active ingredient in drugs used to treat inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the inflammatory response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
類似化合物との比較
Similar Compounds
Apremilast: The parent compound of Apremilast Benzoic Acid, used in the treatment of similar conditions.
Tofacitinib: Another anti-inflammatory drug that works by inhibiting Janus kinase (JAK) enzymes.
Methotrexate: A commonly used drug for inflammatory conditions that works by inhibiting dihydrofolate reductase.
Uniqueness
3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid is unique due to its specific inhibition of PDE4, which provides a targeted approach to modulating the inflammatory response with potentially fewer side effects compared to other broad-spectrum anti-inflammatory drugs.
特性
分子式 |
C22H26N2O8S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
3-acetamido-2-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)20-15(22(27)28)7-6-8-16(20)23-13(2)25/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1 |
InChIキー |
KHUBRTTVUSOROB-QGZVFWFLSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)











![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
